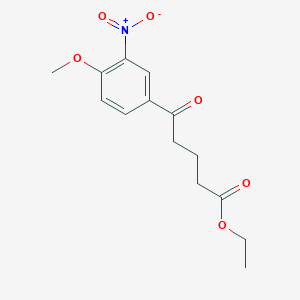

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate

説明

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate is a substituted valerate ester featuring a phenyl ring with methoxy (-OCH₃) and nitro (-NO₂) groups at the 4- and 3-positions, respectively. Structural modifications to the phenyl ring or the oxovalerate backbone significantly influence physicochemical properties, metabolic stability, and potency.

特性

IUPAC Name |

ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-21-14(17)6-4-5-12(16)10-7-8-13(20-2)11(9-10)15(18)19/h7-9H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWAGIKATUTDAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645841 | |

| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-91-3 | |

| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate typically involves the esterification of 5-(4-methoxy-3-nitrophenyl)-5-oxovaleric acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

化学反応の分析

Types of Reactions

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and catalysts such as palladium on carbon.

Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used to replace the methoxy group.

Major Products Formed

Oxidation: The major product is the corresponding amino derivative.

Reduction: The major product is 5-(4-methoxy-3-nitrophenyl)-5-oxovaleric acid.

Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.

科学的研究の応用

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group and ester functionality also contribute to the compound’s reactivity and interactions with biological molecules.

類似化合物との比較

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. A comparative analysis is summarized in Table 1.

Table 1: Structural Analogues of Ethyl 5-(4-Methoxy-3-Nitrophenyl)-5-Oxovalerate

Physicochemical Properties

- Metabolic Stability : Methyl or cyclopropyl groups at the 3-position of the oxovalerate moiety block β-oxidation, as seen in compounds 34 and 53 ().

生物活性

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate has the molecular formula and a molar mass of approximately 295.29 g/mol. The compound features a nitrophenyl group, which is known for its reactivity and potential interactions with biological targets.

The biological activity of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate is primarily attributed to its structural components:

- Nitro Group : The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects.

- Methoxy Group : This group enhances the compound's lipophilicity, facilitating its interaction with lipid membranes and biological molecules.

- Ester Functionality : The ester can be hydrolyzed, releasing active moieties that may exert therapeutic effects.

Antimicrobial Properties

Research has indicated that Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate exhibits significant antimicrobial activity against various pathogens. Its effectiveness is particularly noted against Gram-positive bacteria, including antibiotic-resistant strains such as Staphylococcus aureus (MRSA) and Enterococcus faecalis (VRE) .

Table 1: Antimicrobial Activity

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 2.0 µM |

| Enterococcus faecalis | 4.0 µM |

| Micrococcus luteus | 1.0 µM |

Anticancer Properties

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate has also been evaluated for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells through the modulation of various signaling pathways. The compound has been shown to inhibit cell proliferation in several cancer cell lines .

Case Study: In Vitro Cancer Cell Line Testing

In a study involving human breast cancer cell lines (MCF-7), treatment with Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate resulted in a significant reduction in cell viability, with an IC50 value of approximately 15 µM. The mechanism was linked to the activation of caspase pathways, indicating its potential as a chemotherapeutic agent .

Research Findings

Recent studies have focused on the synthesis and evaluation of derivatives of Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate to enhance its biological activity. Modifications to the nitro and methoxy groups have led to compounds with improved potency against specific bacterial strains and cancer cell lines .

Comparative Analysis of Derivatives

Table 2: Activity Comparison of Derivatives

| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |

|---|---|---|

| Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate | 2.0 µM | 15 µM |

| Ethyl 5-(4-amino-3-nitrophenyl)-5-oxovalerate | 1.0 µM | 10 µM |

| Ethyl 5-(4-chloro-3-nitrophenyl)-5-oxovalerate | 1.5 µM | 12 µM |

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。